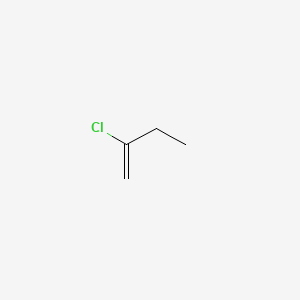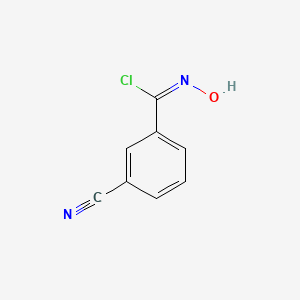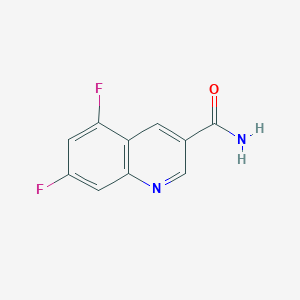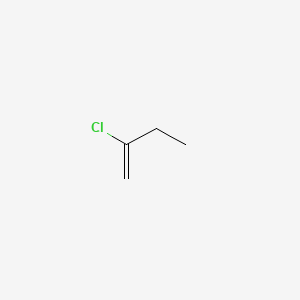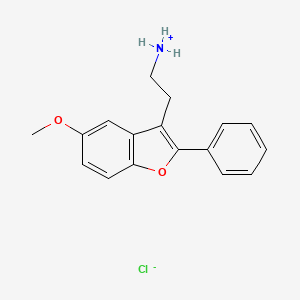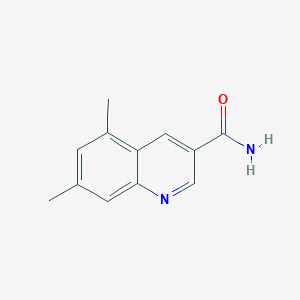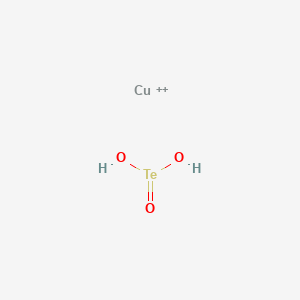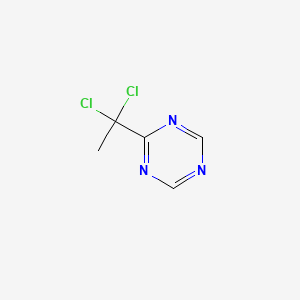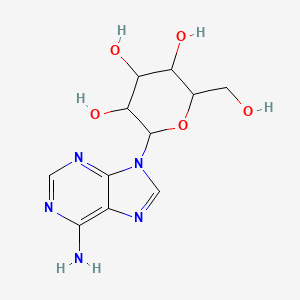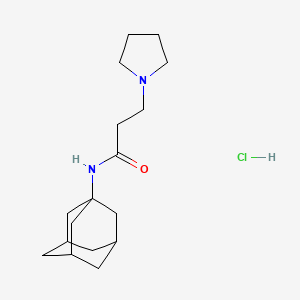
10-Methoxyacenaphtho(1,2-b)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 10-Methoxyacenaphtho(1,2-b)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of acenaphthenequinone with aniline in the presence of a suitable catalyst can lead to the formation of the quinoline ring system . Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green chemistry protocols to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
10-Methoxyacenaphtho(1,2-b)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions can be facilitated by electrophilic or nucleophilic reagents, depending on the desired product. Major products formed from these reactions include acenaphthoquinolin-10-ol and other derivatives with modified functional groups .
Applications De Recherche Scientifique
10-Methoxyacenaphtho(1,2-b)quinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . Additionally, it is used in the study of molecular interactions and as a probe in various biochemical assays . In industry, it can be utilized in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 10-Methoxyacenaphtho(1,2-b)quinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and functional groups . The methoxy group at the 10th position plays a crucial role in modulating its activity and binding affinity to target molecules . Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparaison Avec Des Composés Similaires
10-Methoxyacenaphtho(1,2-b)quinoline can be compared with other similar compounds such as acenaphthenequinone, quinoline, and their derivatives . While acenaphthenequinone lacks the quinoline ring system, quinoline does not possess the acenaphthene moiety. The presence of both moieties in this compound, along with the methoxy group, makes it unique and potentially more versatile in its applications . Similar compounds include acenaphthoquinolin-10-ol and other methoxy-substituted quinoline derivatives .
Propriétés
Numéro CAS |
132297-89-3 |
|---|---|
Formule moléculaire |
C20H13NO |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
10-methoxyacenaphthyleno[2,1-b]quinoline |
InChI |
InChI=1S/C20H13NO/c1-22-14-8-9-18-13(10-14)11-17-15-6-2-4-12-5-3-7-16(19(12)15)20(17)21-18/h2-11H,1H3 |
Clé InChI |
QELFRAMSIASYLB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC3=C(C4=CC=CC5=C4C3=CC=C5)N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)

